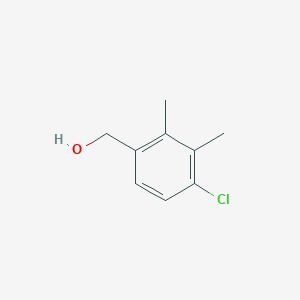

4-Chloro-2,3-dimethylbenzyl alcohol

Description

Properties

IUPAC Name |

(4-chloro-2,3-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISZKXDDTAJUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280145 | |

| Record name | Benzenemethanol, 4-chloro-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826109-99-2 | |

| Record name | Benzenemethanol, 4-chloro-2,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826109-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-chloro-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-dimethylbenzyl alcohol typically involves the chlorination of 2,3-dimethylbenzyl alcohol. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethylbenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 4-chloro-2,3-dimethylbenzaldehyde or 4-chloro-2,3-dimethylbenzoic acid.

Reduction: Formation of this compound.

Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2,3-dimethylbenzyl alcohol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dimethylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The chloro and methyl groups influence its reactivity and interactions with enzymes and receptors. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, contributing to its biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Halogen vs. Alkyl Groups : The presence of fluorine (in 4-chloro-2,3-difluorobenzyl alcohol) increases polarity and toxicity compared to methyl-substituted analogs .

- Nitro Group Reactivity : The nitro group in 4-chloro-3-nitrobenzyl alcohol enhances electrophilic substitution reactivity, making it useful in nitration or reduction reactions .

- Dichloro Substitution: 2,4-Dichlorobenzyl alcohol exhibits broad antimicrobial activity due to dual chlorine substituents, a feature absent in the mono-chloro dimethyl variant .

Biological Activity

4-Chloro-2,3-dimethylbenzyl alcohol (CAS: 1826109-99-2) is a compound that has garnered attention in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl alcohol structure with both chloro and methyl substituents. The presence of these functional groups significantly influences its reactivity and interaction with biological systems. The molecular formula is , and its molecular weight is approximately 170.64 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with various biomolecules, enhancing its interaction with enzymes and receptors.

- Electrophilic Properties : The chloro group can engage in electrophilic substitution reactions, potentially affecting cellular processes.

- Reactivity with Biomolecules : The compound may interact with proteins and nucleic acids, leading to alterations in biological functions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. For example:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could serve as a potential antimicrobial agent in pharmaceutical applications.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages. This property may position it as a candidate for treating inflammatory diseases.

Case Studies

- Asthma Induction Potential : A study evaluated the asthma-inducing potential of various substances, including compounds similar to this compound. It was noted that certain structural features correlate with respiratory sensitization, highlighting the need for further investigation into its safety profile .

- Chemical Transformations : Research on the chemical transformations of benzyl alcohol derivatives revealed that exposure to chlorinating agents could lead to the formation of various byproducts. Understanding these transformations is crucial for assessing the environmental impact and safety of using such compounds .

Applications in Medicine

This compound is being explored as a precursor in drug synthesis due to its unique structure. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis. Furthermore, ongoing research aims to elucidate its potential as an anti-cancer agent by targeting specific pathways involved in tumor growth.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Chloro-2,3-dimethylbenzyl alcohol?

Answer:

A common approach involves reducing the corresponding aldehyde or ketone precursor. For example, lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under reflux conditions effectively reduces carbonyl groups to hydroxyl groups. This method, demonstrated for structurally similar chlorinated benzyl alcohols (e.g., 2,2-bis(3,5-di-t-butyl-4-hydroxybenzyl) derivatives), yields high-purity products (96% in some cases) after extraction with dichloromethane and drying over sodium sulfate . Alternative routes may involve nucleophilic substitution or catalytic hydrogenation, depending on precursor availability.

Advanced: How can contradictions in spectroscopic data (e.g., NMR or IR) for structural confirmation be resolved?

Answer:

Discrepancies in spectral assignments often arise from overlapping signals or solvent effects. To address this:

- Use 2D NMR techniques (HSQC, HMBC) to unambiguously assign proton-carbon correlations.

- Compare experimental data with density functional theory (DFT)-calculated chemical shifts for optimized molecular geometries.

- Cross-validate IR absorption bands (e.g., hydroxyl stretches at ~3600 cm⁻¹) with isotopic labeling or deuterium exchange studies.

For example, in , ¹H-NMR signals at δ5.08–5.18 ppm (assigned to hydroxyl protons) were confirmed via exchange experiments, while FT-IR peaks at 3630 cm⁻¹ corroborated hydrogen-bonding behavior .

Basic: What analytical methods are suitable for assessing purity and quantifying impurities?

Answer:

- DI-HS-SPME/GC-MS/MS : Direct-immersion/headspace solid-phase microextraction coupled with tandem mass spectrometry achieves ppb-level sensitivity for trace impurities (e.g., residual solvents or chlorinated byproducts) .

- HPLC-UV/Vis : Reverse-phase chromatography with C18 columns and UV detection at 254 nm is effective for quantifying major components. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve polar impurities.

- Elemental Analysis : Verify stoichiometry (C, H, Cl, O) to confirm synthesis accuracy, as demonstrated in for chloro-substituted benzyl alcohols .

Advanced: How can thermal stability and decomposition pathways be systematically investigated?

Answer:

- Thermogravimetric Analysis (TGA) : Perform under nitrogen or argon to monitor mass loss events (e.g., dehydration or Cl⁻ elimination). Heating rates of 10°C/min are standard.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic decomposition peaks. Cross-reference with TGA data to distinguish melting from decomposition.

- Isothermal Stress Testing : Expose the compound to elevated temperatures (e.g., 80°C for 24 hours) and analyze degradation products via GC-MS. provides thermochemistry data for analogous compounds, which can guide predictive modeling .

Basic: What experimental design considerations are critical for stability studies under varying conditions?

Answer:

- Environmental Factors : Test stability under controlled humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (ICH Q1B photostability guidelines).

- Accelerated Stability Protocols : Use Arrhenius kinetics to extrapolate shelf-life from high-temperature data.

- Analytical Monitoring : Employ HPLC or GC-MS at fixed intervals (e.g., 0, 1, 3, 6 months) to track degradation. emphasizes proper waste handling to avoid environmental contamination during long-term studies .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Answer:

- Isotopic Labeling : Introduce deuterium at the hydroxyl or methyl group to track hydrogen transfer in oxidation or esterification reactions.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps.

- Computational Studies : Use Gaussian or ORCA software to model transition states and calculate activation energies. highlights nucleophilic substitution pathways for similar chlorinated benzyl alcohols, which can inform mechanistic hypotheses .

Basic: What safety and handling protocols are recommended for laboratory use?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store at 2–8°C in amber glass vials to prevent light-induced degradation.

- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities, as emphasized in for chlorinated benzyl alcohols .

Advanced: How can crystallographic data resolve structural ambiguities in polymorphic forms?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Determine unit cell parameters and hydrogen-bonding networks. For example, resolved crystal packing for 2,6-dichlorobenzyl alcohol, revealing intermolecular O–H···Cl interactions .

- Powder XRD : Compare experimental patterns with simulated data from Cambridge Structural Database entries.

- Variable-Temperature XRD : Monitor phase transitions or solvent loss in crystal lattices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.